3-(2-Aminoethoxy) Thalidomide
CAS No.: 390367-50-7
Cat. No.: VC0106615
Molecular Formula: C₁₅H₁₅N₃O₅
Molecular Weight: 317.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 390367-50-7 |
---|---|
Molecular Formula | C₁₅H₁₅N₃O₅ |
Molecular Weight | 317.3 |
Introduction
Chemical and Physical Properties
3-(2-Aminoethoxy) Thalidomide is a modified version of thalidomide featuring an aminoethoxy group at the 3-position of the thalidomide structure. This structural modification significantly alters its pharmacological profile and biological interactions compared to the parent compound.
Property | Value |
---|---|
Molecular Formula | C15H15N3O5 |
Molecular Weight | 317.30 g/mol |
CAS Number | 390367-50-7 |
Appearance | White to off-white solid |
Solubility | Enhanced aqueous solubility compared to thalidomide |
The incorporation of the 2-aminoethoxy group at the 3-position enhances the compound's solubility and bioavailability when compared to traditional thalidomide derivatives. This crucial modification addresses one of the primary limitations of thalidomide and many of its derivatives - poor water solubility which restricts bioavailability and therapeutic efficacy.
Structural Features
Molecular Structure
3-(2-Aminoethoxy) Thalidomide preserves the core dual-ring structure of thalidomide while incorporating the aminoethoxy functional group. Thalidomide itself consists of two heterocyclic ring structures: a phthalimide ring linked to a glutarimide ring at the alpha or 3'-position . The glutarimide ring is characterized by two carbonyl groups linked to the pyrrolidine ring at positions 2 and 5 .
The structural modification of 3-(2-Aminoethoxy) Thalidomide specifically involves the addition of an aminoethoxy group at the 3-position of the thalidomide structure. This alteration enhances interaction with biological targets and is believed to improve the compound's pharmacological profile.
Structure-Activity Relationship
The addition of the aminoethoxy group at the 3-position represents a significant modification that maintains the core functionality of thalidomide while enhancing specific properties. Studies examining structure-activity relationships have suggested that limited structural changes in the two ring structures can be tolerated without loss of activity and may even enhance certain therapeutic effects .
Mechanism of Action
Immunomodulatory Effects
3-(2-Aminoethoxy) Thalidomide exhibits significant immunomodulatory properties. Like other thalidomide derivatives, it likely inhibits tumor necrosis factor-alpha (TNF-α) production and modulates various inflammatory mediators such as interleukins .
Thalidomide derivatives have been shown to inhibit TNF-α through multiple mechanisms, including:
-
Inhibition of myeloid differentiating factor 88 (MyD88) expression
-
Prevention of Nuclear Factor Kappa B (NF-κB) activation
-
Blocking of alpha-1 acid glycoprotein (AGP), an inducer of the NF-κB/MyD88 pathway
Anti-angiogenic Properties
Thalidomide and its derivatives demonstrate anti-angiogenic activities, believed to result from inhibition of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) secretion from tumor and stromal cells . The modification in 3-(2-Aminoethoxy) Thalidomide may enhance this anti-angiogenic effect through more efficient inhibition of these pathways.
Synthesis Methods
Advanced Synthesis Techniques
Recent advancements have introduced green synthesis methods utilizing microwave irradiation, which streamlines the process while reducing environmental impact. These techniques potentially offer more efficient routes to 3-(2-Aminoethoxy) Thalidomide with higher yields and purity.
The addition of the aminoethoxy group at the 3-position likely requires additional synthetic steps beyond those used for thalidomide itself, potentially involving selective functionalization of the thalidomide core structure.
Comparison with Other Thalidomide Derivatives
3-(2-Aminoethoxy) Thalidomide represents one of several important thalidomide derivatives that have been developed to enhance therapeutic effects while potentially reducing adverse effects.
Structural Comparisons
Several thalidomide derivatives and analogues have been developed, each with distinct structural features and potential applications:
Functional Comparisons
Immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide have demonstrated increased potency compared to thalidomide. In studies of TNF-alpha inhibition, these analogues showed 100-fold to 1000-fold greater potency than thalidomide .
The addition of the aminoethoxy group in 3-(2-Aminoethoxy) Thalidomide may confer unique advantages, particularly in terms of solubility and bioavailability, which are critical factors affecting the therapeutic efficacy of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume